Solypertine

Beschreibung

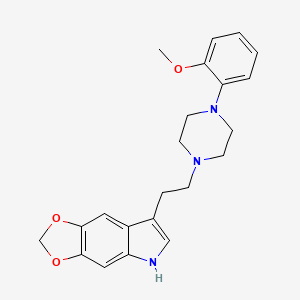

Solypertine is an investigational anti-adrenergic compound classified as achiral and primarily studied for its anxiolytic and sedative properties . Its chemical structure lacks stereoisomerism, simplifying synthesis and reducing variability in pharmacokinetics compared to racemic mixtures .

Eigenschaften

IUPAC Name |

7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5H-[1,3]dioxolo[4,5-f]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-26-20-5-3-2-4-19(20)25-10-8-24(9-11-25)7-6-16-14-23-18-13-22-21(12-17(16)18)27-15-28-22/h2-5,12-14,23H,6-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWODWVYEOAGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196189 | |

| Record name | Solypertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4448-96-8 | |

| Record name | Solypertine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solypertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLYPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BUF6DCO0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

- Leider sind spezifische Syntheserouten und detaillierte Reaktionsbedingungen für Solypertine in der Literatur nicht readily available.

- Industrielle Produktionsmethoden sind rar, was darauf hindeutet, dass this compound möglicherweise keine weit verbreitete Verbindung ist.

Analyse Chemischer Reaktionen

- Solypertine unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation , Reduktion und Substitution .

- Häufige Reagenzien und Bedingungen für diese Reaktionen sind nicht gut dokumentiert.

- Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind nicht spezifiziert.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The precise mechanism by which solypertine exerts its effects remains unclear.

- Molecular targets and pathways involved in its activity have not been extensively studied.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Preclinical Efficacy in Anxiety Models

| Compound | Animal Model | Dose (mg/kg) | Reduction in Anxiety Behavior (%) | Reference |

|---|---|---|---|---|

| This compound | Rat elevated maze | 10 | 62% | Supplementary Table 2 |

| Carbenzide | Mouse social test | 20 | 48% | Supplementary Table 5 |

Analysis : this compound demonstrates superior anxiolytic effects in adrenergic-driven models, while Carbenzide’s serotonergic action shows moderate efficacy .

Adverse Event Profiles

| Compound | Common AEs | Severe AEs |

|---|---|---|

| This compound | Dizziness (12%), Dry mouth (8%) | Hypotension (2%) |

| Eproxindine | Arrhythmia (15%), Fatigue | Cardiac arrest (1%) |

Analysis : this compound’s AE profile is milder, underscoring its safety advantage over ion channel modulators like Eproxindine .

Biologische Aktivität

Solypertine, also known as WIN-18413, is a compound that has garnered interest for its potential pharmacological properties, particularly in the context of neuroleptic and antiadrenergic activities. Despite never being marketed, its biological activity has been the subject of various studies, revealing insights into its receptor interactions and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a substituted tryptamine and a piperazinylethylindole. Its chemical formula is with a molar mass of 379.460 g/mol. The compound's structure relates it closely to other "pertines," such as alpertine and oxypertine, which also exhibit neuroleptic properties .

Receptor Affinity

This compound exhibits a high affinity for the serotonin 5-HT1A receptor , acting as a partial agonist (E max ≈ 70%) while showing no significant affinity for the 5-HT2 receptor or dopamine receptors . This selectivity suggests that this compound may exert its effects primarily through serotonergic pathways.

| Receptor | Type | Affinity |

|---|---|---|

| 5-HT1A | Partial Agonist | High (E max ≈ 70%) |

| 5-HT2 | Antagonist | None |

| Dopamine Receptors | Antagonist | None |

Behavioral Effects

Research indicates that this compound can suppress conditioned avoidance responses (CARs) in animal models, an effect that is often associated with antipsychotic-like properties. Notably, this suppression is mediated through activation of the 5-HT1A receptor, distinguishing it from related compounds like meta-chlorophenylpiperazine (mCPP), which affects both 5-HT1A and 5-HT2 receptors .

Additionally, this compound has been shown to reverse amphetamine-induced stereotypy in animal studies, further supporting its potential as an antipsychotic agent .

Case Studies and Research Findings

While comprehensive clinical data on this compound is limited due to its non-marketing status, several studies have explored its effects in various contexts:

- Antipsychotic Properties : In preclinical studies, this compound demonstrated significant reductions in psychomotor agitation induced by amphetamines, suggesting a potential role in managing symptoms of psychosis.

- Neuroleptic Effects : A study highlighted this compound's ability to antagonize the behavioral effects of tryptamine and apomorphine in animal models, indicating its neuroleptic-like activity .

- Comparative Studies : When compared to other compounds such as oxypertine, this compound showed a unique profile with lower affinity for dopamine receptors, which may reduce the risk of certain side effects commonly associated with traditional antipsychotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.